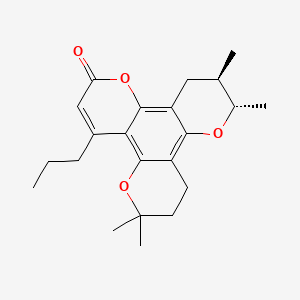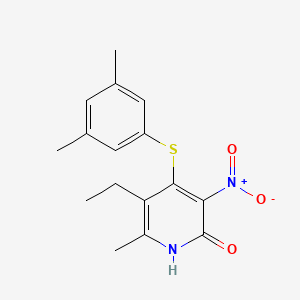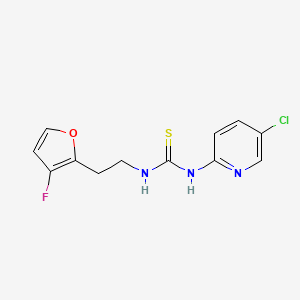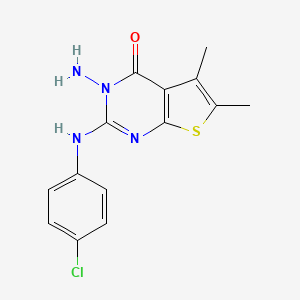
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- is a compound belonging to the thienopyrimidine class. Thienopyrimidines are bioisosteres and structural analogs of natural purines, and they exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
The synthesis of thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- typically involves a multi-step process. One common method includes the cyclization of amino esters with formamide under reflux conditions . The preparation of similar compounds has been achieved through a three-step procedure involving the reaction of amino esters with formamide, followed by further modifications .
Analyse Chemischer Reaktionen
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the thienopyrimidine ring, often using halogenating agents or nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown significant antimicrobial and antiviral activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as dihydrofolate reductase and phosphodiesterase, which are crucial for cell proliferation and survival . Additionally, it acts as a vascular endothelial growth factor kinase inhibitor, disrupting angiogenesis in tumors .
Vergleich Mit ähnlichen Verbindungen
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
Thieno(2,3-d)pyrimidine-6-carboxamide derivatives: These compounds also exhibit antimicrobial and anticancer properties.
1H-pyrrolo(2,3-b)pyridine derivatives: These compounds are potent fibroblast growth factor receptor inhibitors and have shown promise in cancer therapy.
Eigenschaften
CAS-Nummer |
175600-09-6 |
|---|---|
Molekularformel |
C14H13ClN4OS |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
3-amino-2-(4-chloroanilino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13ClN4OS/c1-7-8(2)21-12-11(7)13(20)19(16)14(18-12)17-10-5-3-9(15)4-6-10/h3-6H,16H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
YTIMWFGNOZDIBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)NC3=CC=C(C=C3)Cl)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



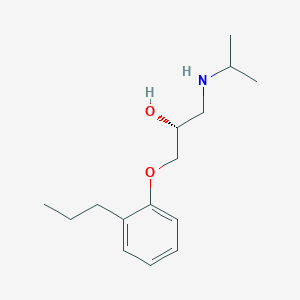
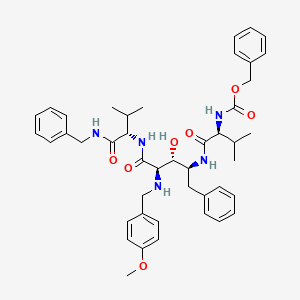
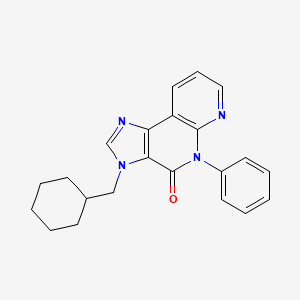
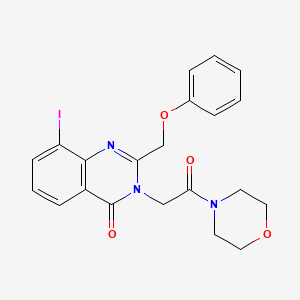
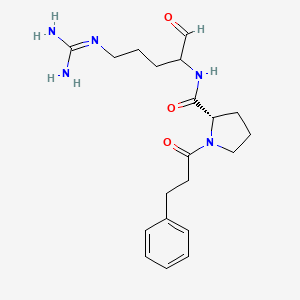



![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)

